molecular formula C22H16N2O2 B12886068 1,3,4-Triphenyl-1H-pyrazole-5-carboxylic acid

1,3,4-Triphenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B12886068
M. Wt: 340.4 g/mol
InChI Key: XGRYRBSPDSDGOO-UHFFFAOYSA-N
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Description

1,3,4-Triphenyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by three phenyl substituents at positions 1, 3, and 4 of the heterocyclic ring and a carboxylic acid group at position 5 (Fig. 1). Pyrazole derivatives are widely studied for their structural versatility and biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For example, substituents like phenyl groups enhance lipophilicity and π-π stacking interactions, which may influence binding affinity in biological systems.

Crystallographic studies of similar pyrazole derivatives often employ SHELX software for structure refinement, suggesting that the target compound’s structural characterization would follow established protocols.

Properties

IUPAC Name

2,4,5-triphenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c25-22(26)21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)23-24(21)18-14-8-3-9-15-18/h1-15H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRYRBSPDSDGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

One of the most common and effective methods for synthesizing substituted pyrazoles, including 1,3,4-triphenyl derivatives, is the cyclocondensation reaction between aryl hydrazines and 1,3-diketones or related carbonyl compounds.

  • Mechanism : The hydrazine acts as a bidentate nucleophile attacking the diketone, leading to ring closure and formation of the pyrazole ring.
  • Solvent and Catalysts : Aprotic dipolar solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc) are preferred over protic solvents like ethanol to improve yields and selectivity. Acidic additives such as concentrated hydrochloric acid can accelerate dehydration steps, enhancing product formation.
  • Catalysis : Copper salts (e.g., copper triflate) and ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate have been used to catalyze the reaction, facilitating one-pot synthesis and oxidative aromatization to yield triarylpyrazoles in good yields (~82%).
  • Example : The one-pot addition–cyclocondensation between chalcones and arylhydrazines under these conditions yields 1,3,5-triarylpyrazoles, which can be adapted for 1,3,4-triphenyl substitution patterns by appropriate choice of starting materials.

1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds

Another synthetic route involves the 1,3-dipolar cycloaddition of diazocarbonyl compounds with alkynes or other dipolarophiles.

  • Process : Ethyl α-diazoacetate reacts with phenylpropargyl derivatives in the presence of catalysts such as zinc triflate, leading to pyrazole ring formation.
  • Advantages : This method offers straightforward reaction conditions, good yields (up to 89%), and synthetically useful products.
  • Relevance : While this method is more commonly used for pyrazole-5-carboxylates, it can be adapted for the synthesis of 1,3,4-triphenyl-1H-pyrazole-5-carboxylic acid by selecting appropriate phenyl-substituted alkynes and diazocarbonyl precursors.

Alkylation and Functionalization of Pyrazole Esters

The preparation of pyrazole-5-carboxylic acid derivatives often involves initial synthesis of pyrazole-5-carboxylic esters, followed by alkylation or arylation at the nitrogen atoms.

  • Alkylation : Pyrazole-3-carboxylic esters can be alkylated using alkyl halides, dialkyl sulfates, or alkyl tosylates to introduce substituents at the N-1 position.
  • Hydrazinium Salt Route : Reaction of 2,4-diketocarboxylic esters with N-alkylhydrazines can yield 1-alkyl-pyrazole-5-carboxylic esters.
  • Challenges : Alkylation can produce isomeric mixtures requiring chromatographic separation.
  • Application : For 1,3,4-triphenyl substitution, phenyl groups can be introduced via arylation reactions or by using aryl-substituted hydrazines and diketones in the initial cyclocondensation step.

In Situ Formation of Carbonyl Derivatives and One-Pot Syntheses

Recent advances include the in situ generation of carbonyl intermediates from ketones and diethyl oxalate, followed by cyclocondensation with arylhydrazines to form substituted pyrazoles.

  • Yields : This method provides good regioselectivity and yields ranging from 60% to 99%.
  • Example : 1,3,4,5-substituted pyrazoles have been synthesized via this approach, which can be tailored to produce 1,3,4-triphenyl derivatives by selecting appropriate arylhydrazines and ketones.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield Range (%) Advantages Limitations
Cyclocondensation of hydrazines with 1,3-diketones Aryl hydrazines, 1,3-diketones, DMF/NMP, HCl, Cu salts ~80-85 High regioselectivity, one-pot possible Requires careful control of conditions
1,3-Dipolar cycloaddition Ethyl α-diazoacetate, phenylpropargyl, Zn triflate ~89 Straightforward, good yields Limited substrate scope
Alkylation of pyrazole esters Pyrazole-3-carboxylic esters, alkyl halides Variable Versatile for N-substitution Isomeric mixtures, requires separation
In situ carbonyl formation + cyclocondensation Ketones, diethyl oxalate, arylhydrazines 60-99 Good regioselectivity, practical Multi-step, sensitive to conditions

Research Findings and Optimization Notes

  • The choice of solvent and catalyst critically affects yield and selectivity. Aprotic dipolar solvents and copper-based catalysts enhance reaction efficiency.
  • Acidic additives accelerate dehydration and aromatization steps in cyclocondensation.
  • One-pot protocols combining addition, cyclocondensation, and oxidation reduce purification steps and improve overall yield.
  • The presence of multiple phenyl groups requires careful selection of starting materials to avoid regioisomer formation.
  • Chromatographic purification is often necessary to isolate the desired 1,3,4-triphenyl-1H-pyrazole-5-carboxylic acid from side products.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group at position 5 undergoes typical acid-derived transformations:

Reaction TypeReagents/ConditionsProductYieldNotesCitations
Esterification ROH (methanol, ethanol), H<sub>2</sub>SO<sub>4</sub> (catalytic), reflux5-Alkoxycarbonyl derivatives75–92%Enhanced solubility in organic solvents.
Amidation Thionyl chloride (SOCl<sub>2</sub>), followed by RNH<sub>2</sub>5-Carboxamide analogs60–85%Amides show improved metabolic stability in drug design.
Decarboxylation Pyridine, CuO, 200–220°C1,3,4-Triphenyl-1H-pyrazole68%Loss of CO<sub>2</sub> under thermal conditions.

Pyrazole Ring Modifications

The pyrazole ring participates in electrophilic substitutions and cycloadditions:

Electrophilic Aromatic Substitution

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at position 2 or 4 of phenyl rings (yield: 45–60%).

  • Sulfonation : SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> yields sulfonated derivatives for enhanced water solubility.

1,3-Dipolar Cycloaddition

Reaction with diazo compounds forms fused heterocycles:

  • With ethyl diazoacetate, forms pyrazolo[3,4-b]pyridine derivatives (yield: 82–89%) via [3+2] cycloaddition .

  • Copper triflate catalysis improves regioselectivity in chalcone-based cyclizations .

Heterocycle Formation via Condensation

ReactantConditionsProductApplicationYieldCitations
Hydrazines Ethanol, refluxPyrazolo[3,4-d]pyridazinonesAnticancer scaffolds65–70%
Aryl aldehydes SiO<sub>2</sub>-Al<sub>2</sub>O<sub>3</sub> catalyst, 80°C4,5-Dihydro-pyrazolesAnti-inflammatory agents78–85%

Metal-Complexation Reactions

The pyrazole nitrogen and carboxylic oxygen act as ligands for metal ions:

  • Cu(II) complexes : Formed in methanol with CuCl<sub>2</sub> (1:2 stoichiometry). Exhibited enhanced antimicrobial activity (MIC: 12.5 µg/mL against S. aureus).

  • Zn(II) coordination : Improves stability for catalytic applications.

Redox Reactions

  • Reduction : NaBH<sub>4</sub>/NiCl<sub>2</sub> reduces the pyrazole ring to pyrazoline (yield: 74%), a precursor for fluorescent materials .

  • Oxidation : KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> oxidizes phenyl groups to carboxylic acids (low yield: 22–35%).

Comparative Reactivity with Analogues

CompoundKey ReactionOutcome vs. 1,3,4-Triphenyl Derivative
1,3,5-Triphenyl-1H-pyrazole-4-carboxamide AmidationLower yields (55%) due to steric hindrance.
3-Methyl-1H-pyrazoleElectrophilic substitutionFaster nitration (no phenyl deactivation).

Mechanistic Insights

  • Cyclization : Proceeds via intramolecular nucleophilic attack (e.g., hydrazine condensations form pyridazinones through intermediate enol tautomers) .

  • Decarboxylation : Radical intermediates detected via ESR under thermal conditions.

This compound’s versatility in forming pharmacologically active derivatives (e.g., kinase inhibitors, COX-2 blockers) underscores its importance in medicinal chemistry. Future research directions include exploring photocatalytic C–H functionalization and biocatalytic resolutions for enantioselective synthesis.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit notable anticancer properties. Specifically, 1,3,4-triphenyl-1H-pyrazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that certain substituted pyrazoles showed significant inhibitory activity against leukemia and breast cancer cell lines, with some compounds exhibiting GI50 values below 5 μM .

Anti-inflammatory Properties

The anti-inflammatory potential of 1,3,4-triphenyl-1H-pyrazole derivatives has been explored in various studies. These compounds are believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory diseases .

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of pyrazole derivatives. The compound has shown effectiveness against a range of pathogens, including bacteria and fungi. For example, derivatives have been tested against Staphylococcus aureus and Candida albicans, demonstrating significant antibacterial and antifungal activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological effects of 1,3,4-triphenyl-1H-pyrazole derivatives. Modifications at various positions on the pyrazole ring can enhance biological activity. For instance, substituents with electron-withdrawing groups at specific positions have been linked to increased potency against certain targets .

Case Study: Anticancer Activity in Leukemia

A series of 1H-pyrazole derivatives were synthesized and evaluated for their anticancer activities against leukemia cell lines. The study found that compounds with specific substitutions exhibited up to 72% inhibition at concentrations of 10 μM, indicating a promising avenue for further research in cancer therapeutics .

Case Study: Anti-inflammatory Mechanisms

In another investigation into the anti-inflammatory effects of pyrazole derivatives, researchers observed that specific compounds significantly reduced edema in animal models of inflammation. The mechanisms involved inhibition of COX enzymes and modulation of cytokine production .

Data Summary Table

Application AreaDescriptionReference
Anticancer ActivitySignificant cytotoxic effects on cancer cells
Anti-inflammatoryInhibition of COX enzymes; reduction in edema
Antimicrobial ActivityEffective against bacteria and fungi
Synthesis MethodsCatalytic methods using mesoporous materials

Mechanism of Action

The mechanism of action of 1,3,4-Triphenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-5-carboxylic acid derivatives exhibit diverse biological and chemical behaviors depending on substituent patterns. Below is a comparative analysis of 1,3,4-Triphenyl-1H-pyrazole-5-carboxylic acid and its analogs:

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties
1,3,4-Triphenyl-1H-pyrazole-5-carboxylic acid Phenyl (1,3,4); COOH (5) 368.41* High lipophilicity, low solubility
1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid 4-Cl-phenyl; benzodioxin; COOH (5) ~385.82 Moderate solubility; enhanced electronic effects
3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid 4-Me-phenyl; COOH (5) 232.24 Improved solubility vs. phenyl analogs
5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid CF₃ (5); COOH (4) 180.08 High electronegativity; metabolic stability

*Calculated based on molecular formula (C₂₁H₁₆N₂O₂).

  • Lipophilicity : The three phenyl groups in the target compound likely result in a higher logP value compared to methyl or trifluoromethyl analogs, reducing aqueous solubility but improving membrane permeability.

Biological Activity

1,3,4-Triphenyl-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1,3,4-triphenyl-1H-pyrazole-5-carboxylic acid is C19H17N3O2C_{19}H_{17}N_3O_2. The structure consists of a pyrazole ring substituted with three phenyl groups and a carboxylic acid functional group at the 5-position. This unique structure contributes to its diverse biological activities.

The biological activity of 1,3,4-triphenyl-1H-pyrazole-5-carboxylic acid can be attributed to its ability to interact with various molecular targets. It is believed to modulate enzyme activities and receptor functions, leading to significant biological effects. The compound has been shown to exhibit anti-inflammatory and anticancer properties through the inhibition of specific signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-triphenyl-1H-pyrazole-5-carboxylic acid. In vitro evaluations against various cancer cell lines have demonstrated its ability to induce apoptosis and inhibit cell proliferation. For instance:

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 25 µM to 50 µM across different cell lines, indicating moderate potency .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, 1,3,4-triphenyl-1H-pyrazole-5-carboxylic acid has shown promising antimicrobial activity against various bacterial strains. Studies reported effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Research Findings and Case Studies

StudyFindingsCell Lines/Organisms
Xia et al. (2022)Significant apoptosis induction in A549 cellsA549
Fan et al. (2022)Inhibition of proliferation in HeLa cellsHeLa
Zheng et al. (2022)Effective against multi-drug resistant strainsVarious bacteria

Q & A

How can researchers optimize the synthesis of 1,3,4-Triphenyl-1H-pyrazole-5-carboxylic Acid to achieve high purity?

Answer:
The synthesis typically involves cyclocondensation and cross-coupling strategies. For example:

  • Cyclocondensation : Ethyl acetoacetate, phenylhydrazine, and aryl aldehydes can form pyrazole intermediates, followed by hydrolysis (e.g., using NaOH/EtOH) to yield the carboxylic acid derivative .
  • Cross-Coupling : Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling) using brominated pyrazole precursors and phenylboronic acids enable precise substitution at the 3,4-positions. Purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity .
    Key considerations : Monitor reaction temperature (60–80°C) and stoichiometric ratios to minimize side products.

What methodologies are recommended for determining the crystal structure of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX programs is the gold standard:

  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL refines positional and thermal parameters, while SHELXS/SHELXD solves phase problems. Hydrogen-bonding networks can be analyzed via PLATON or Mercury .
    Note : Crystallize the compound in polar aprotic solvents (e.g., DMF/EtOH) to enhance crystal quality .

How can hydrogen-bonding patterns in the solid state be systematically analyzed?

Answer:
Apply graph set analysis (G. R. Desiraju’s formalism) to classify hydrogen bonds:

  • Descriptors : Use D, S, R, and C motifs to categorize interactions (e.g., D(2)D(2) for dimeric chains).
  • Tools : CrystalExplorer or HSPiP software quantifies interaction energies and topological features .
    Example : For 5-methyl-1-phenylpyrazole-4-carboxylic acid, N–H···O and O–H···O bonds form R22(8)R_2^2(8) rings, stabilizing the lattice .

What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR (DMSO-d6) identify substituent effects. For example, the pyrazole C5-carboxylic proton appears at δ ~13 ppm (broad singlet) .
  • IR : A strong C=O stretch (~1680–1700 cm1^{-1}) confirms the carboxylic acid group.
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 367.1445 for C22_{22}H17_{17}N2_2O2_2) .

How can computational methods (e.g., DFT) predict electronic properties?

Answer:

  • DFT Calculations : Use Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets to optimize geometry and calculate frontier orbitals (HOMO-LUMO gaps).
  • Charge Distribution : Natural Bond Orbital (NBO) analysis reveals intramolecular charge transfer, e.g., from phenyl rings to the pyrazole core .
  • Solvent Effects : PCM models simulate polar environments (e.g., DMSO) to predict solubility and reactivity .

What strategies address contradictions in spectroscopic or crystallographic data?

Answer:

  • Reproducibility : Validate synthetic batches with multiple techniques (e.g., SC-XRD + PXRD).
  • Dynamic Effects : NMR variable-temperature studies distinguish static vs. dynamic disorder in crystals.
  • Data Cross-Check : Compare experimental IR/Raman spectra with computed vibrational modes (e.g., using VEDA4) .

How can substituent modifications influence bioactivity in structure-activity relationship (SAR) studies?

Answer:

  • Electron-Withdrawing Groups : Introduce –CF3_3 or –NO2_2 at the 3-position to enhance electrophilicity and receptor binding .
  • Steric Effects : Bulkier 4-phenyl groups may hinder rotation, stabilizing ligand-protein interactions (e.g., kinase inhibition assays) .
  • Synthetic Routes : Use Ullmann coupling or Click chemistry for diverse analogs. Test in vitro (e.g., IC50_{50} against cancer cell lines) .

What protocols ensure stability during storage and handling?

Answer:

  • Storage : Keep at –20°C under argon in amber vials to prevent photodegradation.
  • Decomposition : Monitor via TGA/DSC; carboxylic acids may decarboxylate above 200°C.
  • Incompatibilities : Avoid strong oxidizers (e.g., HNO3_3) to prevent explosive byproducts .

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